![molecular formula C8H10ClN3O4 B2660646 ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate CAS No. 1004644-11-4](/img/structure/B2660646.png)
ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative and has been synthesized using different methods. The purpose of
Mechanism Of Action
The mechanism of action of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is not well understood. However, it is believed that this compound may inhibit the growth of cancer cells by inducing apoptosis or inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate has potential anticancer and antifungal activity. However, the biochemical and physiological effects of this compound are not well understood.
Advantages And Limitations For Lab Experiments
One of the significant advantages of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is its potential applications in various scientific research areas. However, one of the limitations is the lack of understanding of its mechanism of action and the biochemical and physiological effects of this compound.
Future Directions
There are several future directions for the research on ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate. One of the directions is to explore the mechanism of action of this compound and its biochemical and physiological effects. Additionally, further research is needed to investigate the potential applications of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate in the development of new anticancer and antifungal agents. Furthermore, the synthesis of new derivatives of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate with improved activity can be explored. Overall, the research on ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate has significant potential for the development of new therapeutic agents.
In conclusion, ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has potential applications in various scientific research areas. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been explored in this paper. Further research is needed to investigate the potential applications of ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate in the development of new therapeutic agents.
Synthesis Methods
Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate can be synthesized using different methods. One of the most common methods is the reaction of ethyl acetoacetate with 4-chloro-3-nitropyrazole in the presence of a base such as sodium hydride. This reaction results in the formation of the desired product with a yield of around 70%. Other methods include the reaction of ethyl acetoacetate with 4-chloro-3-nitropyrazole in the presence of a catalyst such as copper(II) acetate or nickel(II) acetate.
Scientific Research Applications
Ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate has been used in various scientific research applications. One of the significant applications is as a building block for the synthesis of other compounds such as 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid, which has potential antifungal activity. Additionally, ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate has been used in the synthesis of pyrazolopyridine derivatives, which have potential anticancer activity.
properties
IUPAC Name |
ethyl 3-(4-chloro-3-nitropyrazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O4/c1-2-16-7(13)3-4-11-5-6(9)8(10-11)12(14)15/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLKUBAJTISWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C(=N1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.